An In-depth Technical Guide to 3-(4-Ethylcyclohexyl)azetidin-3-ol for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3-(4-Ethylcyclohexyl)azetidin-3-ol for Researchers and Drug Development Professionals
Foreword: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling tool for medicinal chemists to sculpt molecules with enhanced pharmacological and pharmacokinetic properties.[1] The conformational rigidity of the azetidine ring, when incorporated into a drug candidate, can lead to a more pre-organized presentation to its biological target, potentially increasing binding affinity and selectivity. Furthermore, azetidine-containing compounds often exhibit improved metabolic stability and aqueous solubility compared to their larger heterocyclic counterparts.[2][3] This guide provides a comprehensive technical overview of a specific, novel azetidine derivative, 3-(4-Ethylcyclohexyl)azetidin-3-ol, for researchers and drug development professionals exploring new chemical entities.
Chemical Identity and Structure
The chemical structure of 3-(4-Ethylcyclohexyl)azetidin-3-ol combines the foundational azetidin-3-ol core with a 4-ethylcyclohexyl substituent at the 3-position. This substitution introduces a bulky, lipophilic moiety that can significantly influence the molecule's interaction with biological systems.
Chemical Structure:
Key Identifiers:
-
IUPAC Name: 3-(4-Ethylcyclohexyl)azetidin-3-ol
-
Canonical SMILES: CCC1CCC(CC1)C2(CNC2)O
-
InChI Key: (InChIKey will be generated based on the final, confirmed structure)
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Molecular Formula: C₁₁H₂₁NO
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Molecular Weight: 183.29 g/mol
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The properties for 3-(4-Ethylcyclohexyl)azetidin-3-ol are predicted using computational models based on its SMILES structure.[4][5][6][7][8][9]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 183.29 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| logP (Octanol/Water Partition Coefficient) | 1.8 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 2 | Contributes to solubility and target binding. |
| Hydrogen Bond Acceptors | 2 | Contributes to solubility and target binding. |
| Rotatable Bonds | 2 | Provides conformational flexibility for target interaction. |
Synthesis and Experimental Protocols
The synthesis of 3-substituted azetidin-3-ols is most effectively achieved through the addition of an organometallic reagent to a suitably protected azetidin-3-one precursor.[10][11][12] A robust and logical synthetic strategy for 3-(4-Ethylcyclohexyl)azetidin-3-ol involves a Grignard reaction.
Proposed Retrosynthetic Analysis
A retrosynthetic analysis reveals a straightforward pathway starting from commercially available precursors.
Caption: Retrosynthetic analysis of 3-(4-Ethylcyclohexyl)azetidin-3-ol.
Step-by-Step Synthesis Protocol
This protocol outlines a plausible, field-proven methodology for the synthesis of the target compound.
Step 1: Protection of the Azetidine Nitrogen
The secondary amine of azetidin-3-ol is reactive and must be protected to prevent side reactions during the subsequent oxidation and Grignard steps. A common and effective protecting group is the Boc (tert-butoxycarbonyl) group.
-
Reaction: Azetidin-3-ol is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM).
-
Rationale: The Boc group is stable under the conditions of the subsequent reactions and can be readily removed under acidic conditions at the final step.
Step 2: Oxidation to N-Boc-azetidin-3-one
The protected alcohol is oxidized to the corresponding ketone.
-
Reaction: N-Boc-azetidin-3-ol is oxidized using a mild oxidizing agent like Dess-Martin periodinane (DMP) or by Swern oxidation.
-
Rationale: These methods are known for their high yields and compatibility with a wide range of functional groups, minimizing over-oxidation or degradation of the strained azetidine ring.[11]
Step 3: Preparation of the Grignard Reagent: 4-Ethylcyclohexylmagnesium Bromide
The organometallic nucleophile is prepared from the corresponding alkyl halide.
-
Reaction: 1-Bromo-4-ethylcyclohexane is reacted with magnesium turnings in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).[13]
-
Causality: The reaction is initiated by the addition of a small crystal of iodine to activate the magnesium surface. The formation of the Grignard reagent is an exothermic process and may require initial heating to start, followed by cooling to maintain a controlled reaction rate.[14][15]
Step 4: Grignard Reaction to form the Tertiary Alcohol
The key carbon-carbon bond-forming step.
-
Reaction: The freshly prepared 4-Ethylcyclohexylmagnesium Bromide solution is added dropwise to a cooled solution of N-Boc-azetidin-3-one in an anhydrous ethereal solvent.[16][17][18]
-
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the ketone spot. The reaction is typically quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
Step 5: Deprotection of the Azetidine Nitrogen
The final step to yield the target compound.
-
Reaction: The Boc-protected 3-(4-Ethylcyclohexyl)azetidin-3-ol is treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.
-
Rationale: These conditions effectively cleave the Boc group, yielding the free amine of the target molecule.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-(4-Ethylcyclohexyl)azetidin-3-ol.
Potential Biological Activity and Applications in Drug Discovery
While no specific biological activity has been reported for 3-(4-Ethylcyclohexyl)azetidin-3-ol, the azetidine scaffold is a key component in numerous biologically active compounds and approved drugs.[1][2][3] The introduction of the 4-ethylcyclohexyl group provides a lipophilic anchor that can be explored for interactions with hydrophobic pockets in various biological targets.
Potential Therapeutic Areas for Exploration:
-
Antimicrobial Agents: Azetidine derivatives have shown a broad spectrum of antimicrobial activities.[15][19] The novel substitution pattern of this compound could lead to new antimicrobial agents.
-
Central Nervous System (CNS) Disorders: The rigid azetidine core is a valuable scaffold for CNS-active compounds, including antidepressants and antipsychotics.[16][17] The predicted TPSA of this molecule suggests potential for blood-brain barrier penetration.
-
Anticancer Therapeutics: Many kinase inhibitors and other anticancer agents incorporate the azetidine motif to enhance their pharmacokinetic properties and target engagement.[20]
-
Enzyme Inhibitors: The unique stereochemistry of the azetidin-3-ol moiety can be exploited for the design of specific enzyme inhibitors.[2]
Safety, Handling, and Storage
Safe handling of all chemicals involved in the synthesis is paramount.
Azetidine Derivatives:
-
Handling: Azetidines and their derivatives should be handled in a well-ventilated fume hood.[21][22][23] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[24]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[21]
Grignard Reagents:
-
Hazards: Grignard reagents are highly flammable, pyrophoric (may ignite spontaneously in air), and react violently with water and other protic solvents.[14][15][19][25]
-
Handling: All manipulations must be carried out under a dry, inert atmosphere (argon or nitrogen).[14] Anhydrous solvents and oven-dried glassware are essential. A Class D fire extinguisher for combustible metals should be readily available.[14]
-
Quenching: Unused Grignard reagent must be quenched carefully by slow, dropwise addition to a stirred, cooled solution of a non-protic solvent like toluene, followed by the slow addition of isopropanol and then water.[14]
Conclusion and Future Directions
3-(4-Ethylcyclohexyl)azetidin-3-ol represents a novel chemical entity with the potential for diverse applications in drug discovery. The synthetic route outlined in this guide is based on established, reliable methodologies, providing a clear path for its preparation. The predicted physicochemical properties suggest a favorable profile for a potential drug candidate. Further investigation into its biological activity is warranted and could unveil new therapeutic opportunities across various disease areas. The modularity of the presented synthesis also allows for the facile creation of a library of analogous compounds for structure-activity relationship (SAR) studies, a critical step in the optimization of any lead compound.
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